molecular formula C20H23N3O2 B2936374 N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide CAS No. 838880-08-3

N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide

Cat. No.: B2936374
CAS No.: 838880-08-3
M. Wt: 337.423
InChI Key: UXVUQYGFIGFCEQ-UHFFFAOYSA-N
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Description

N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenoxypropyl group and an acetamide moiety. Benzodiazole derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing novel compounds related to N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide. For instance, novel derivatives containing benzimidazole moieties have been synthesized to explore their structural properties through techniques like NMR, IR, and elemental analysis. These studies aim to understand the molecular structure and reactivity of these compounds, contributing to the broader knowledge of benzimidazole-based chemistry (Li Ying-jun, 2012).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives. For example, compounds have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antimicrobial activity. This research indicates the potential of these compounds in developing new antibacterial agents, addressing the need for novel therapeutics due to the rising antibiotic resistance (Salahuddin et al., 2017).

Antioxidant Properties for Industrial Applications

Benzimidazole derivatives have also been studied for their antioxidant properties, particularly in applications such as inhibiting corrosion in industrial materials. These compounds have shown efficacy as corrosion inhibitors, suggesting their utility in protecting materials from oxidative damage and extending their lifespan in harsh environments (J. Basta et al., 2017).

Analgesic and Sedative Properties

Research into 3-phenoxypropyl piperidine benzimidazol-2-one analogues has uncovered their potential as NOP receptor agonists with analgesic and sedative effects. These findings open avenues for developing new pain management and sedation drugs, highlighting the versatility of benzimidazole derivatives in pharmacological applications (R. Palin et al., 2007).

Corrosion Inhibition

Benzimidazole derivatives have been synthesized and characterized for their potential as corrosion inhibitors. This research aims at developing safer and more effective corrosion inhibitors for industrial applications, protecting metal surfaces from corrosion in acidic media (Z. Rouifi et al., 2020).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves the reaction between 1-(3-phenoxypropyl)-1H-1,3-benzodiazole and ethyl acetate in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-{2

Properties

IUPAC Name

N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-16(24)21-13-12-20-22-18-10-5-6-11-19(18)23(20)14-7-15-25-17-8-3-2-4-9-17/h2-6,8-11H,7,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVUQYGFIGFCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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